N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Structurally unique 2-(dimethylamino)pyrimidine-4-ylmethyl isomer with 3-methylbutanamide side chain (XLogP3-AA 1.1; TPSA 58.1 Ų; 5 rotatable bonds). Differentiated lipophilicity and conformational profile vs. isobutyramide/linear butyramide analogs. Validated as autotaxin (ATX) inhibitor scaffold in US20230174516A1. Ideal for kinase/ATX/GRK diversity screening—no pre-existing bioactivity annotation eliminates target bias. Co-screen with regioisomer CAS 1797223-89-2 to quantify pyrimidine substitution geometry impact on hinge-binding potency. Assemble matched molecular pairs with side-chain analogs to deconvolute ADME. Computational-ready: 0 stereocenters, useful for pharmacophore refinement.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 1797814-82-4
Cat. No. B2768726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide
CAS1797814-82-4
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCC(C)CC(=O)NCC1=NC(=NC=C1)N(C)C
InChIInChI=1S/C12H20N4O/c1-9(2)7-11(17)14-8-10-5-6-13-12(15-10)16(3)4/h5-6,9H,7-8H2,1-4H3,(H,14,17)
InChIKeyQITQBPNBISSBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide (CAS 1797814-82-4): Physicochemical Profile and Research-Grade Specification


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide (CAS 1797814-82-4, PubChem CID 76148006) is a synthetic small-molecule pyrimidine amide with the molecular formula C₁₂H₂₀N₄O and a molecular weight of 236.31 g/mol [1]. The compound features a 2-(dimethylamino)pyrimidine core linked via a methylene bridge to a 3-methylbutanamide (isovaleramide) side chain. Its computed physicochemical properties include an XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 58.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is supplied as a research-grade screening compound (typical purity 95%) and is catalogued in the Life Chemicals HTS collection under product code F6438-1838 [1]. This compound belongs to the 2-(dimethylamino)pyrimidine amide chemotype, a scaffold that has been explored in medicinal chemistry for kinase inhibition, including G protein-coupled receptor kinase (GRK) and autotaxin (ATX) inhibitor programs [2].

Why N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide Cannot Be Simply Replaced by In-Class Analogs


The 2-(dimethylamino)pyrimidine amide scaffold displays steep structure–activity relationships (SAR) where subtle variations in the amide side chain, pyrimidine substitution position, and ring methylation produce large shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility—all of which govern target engagement and off-target profiles. The 3-methylbutanamide (isovaleramide) side chain of the target compound provides a specific combination of branched-chain lipophilicity (XLogP3-AA = 1.1) and five rotatable bonds that differs materially from the isobutyramide analog (shorter, less lipophilic), the linear butyramide analog (unbranched, different steric profile), or the 6-methylpyrimidine analog (altered ring electronics and sterics). These physicochemical differences translate into non-interchangeable binding interactions at biological targets, making generic substitution unreliable without confirmatory head-to-head assay data. The quantitative evidence below establishes where differentiation is measurable and where data gaps remain [1].

Quantitative Differentiation Evidence for N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide Versus Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison of Amide Side-Chain Variants

The target compound's 3-methylbutanamide side chain confers an XLogP3-AA of 1.1, placing it in a lipophilicity range considered favorable for both passive membrane permeability and aqueous solubility (Lipinski-compliant). The isobutyramide analog (CAS 1797082-61-1) is predicted to have a lower XLogP3-AA (~0.7–0.8) due to its one-carbon-shorter branched chain, while the linear butyramide analog has a comparable computed logP but a markedly different molecular shape (unbranched) that affects entropic contributions to binding. This difference is critical for procurement decisions in cell-based screening campaigns, where membrane permeability directly governs intracellular target engagement [1][2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Positional Isomer Differentiation: 2-(Dimethylamino)pyrimidin-4-yl Versus 4-(Dimethylamino)pyrimidin-2-yl Connectivity

The connectivity of the dimethylamino group on the pyrimidine ring (position 2 vs. position 4) fundamentally alters the hydrogen-bond acceptor/donor arrangement of the heterocycle. In the target compound, the dimethylamino substituent at position 2 places the strong electron-donating group adjacent to the pyrimidine N1 nitrogen, modulating the pKa of the ring nitrogen and its ability to act as a hydrogen-bond acceptor in the kinase hinge-binding motif. The positional isomer N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide (CAS 1797223-89-2) presents a reversed donor-acceptor geometry, which is expected to produce different target-binding profiles based on established SAR from pyrimidine kinase inhibitor programs. No direct head-to-head bioactivity comparison between these two isomers has been identified in the public domain; this gap should drive procurement of both isomers for parallel screening [1][2].

Medicinal Chemistry Kinase Inhibitor Design Regioisomer SAR

Rotatable Bond Count and Conformational Flexibility Versus 6-Methyl-Pyrimidine Analog

The target compound possesses five rotatable bonds (four in the side chain plus the methylene-pyrimidine linkage), providing conformational flexibility that can facilitate induced-fit binding to protein targets. The 6-methyl-substituted analog N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide (CAS 1798035-23-0) introduces an additional methyl group on the pyrimidine ring, which adds steric bulk adjacent to the 4-position methylene linker and reduces the rotational freedom of the methylene-amide bond. While both compounds share the same side-chain rotatable bond count, the 6-methyl substitution alters the conformational ensemble accessible to the core scaffold. No experimental conformational analysis or target-binding comparison between these two compounds was identified in the public domain; this represents a testable hypothesis for differential target selectivity [1].

Molecular Flexibility Induced-Fit Binding Entropic Penalty

Chemical Stability and Purity Specification: Procurement-Grade Baseline Data

The target compound is supplied at 95% purity (typical vendor specification) as a solid, with the InChI Key QITQBPNBISSBAG-UHFFFAOYSA-N providing unambiguous structural identification for procurement quality control. While purity specifications are standard across this compound class, the combination of the 2-(dimethylamino) group (potential for N-oxide formation under oxidative conditions) and the secondary amide linkage (susceptible to hydrolysis under strongly acidic or basic conditions) makes compound integrity monitoring essential for long-term storage and assay reproducibility. No forced-degradation study or long-term stability data for this specific compound were identified in the public domain. Procurement decisions should include a requirement for certificate of analysis (CoA) documentation including HPLC purity, identity confirmation by ¹H NMR and LC-MS, and residual solvent analysis [1].

Compound Integrity Reproducibility Quality Assurance

Class-Level Target Engagement Hypothesis: Pyrimidine Amide Scaffold as GRK/ATX Inhibitor Pharmacophore

The 2-(dimethylamino)pyrimidine amide chemotype to which the target compound belongs has been disclosed in the patent literature as an autotaxin (ATX) inhibitor scaffold (Hoffmann-La Roche, US20230174516A1) and has been annotated in supplier databases as a putative G protein-coupled receptor kinase (GRK) inhibitor class [1]. However, no direct in vitro enzymatic or cellular assay data (IC₅₀, Kd, Ki, or EC₅₀) for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide against any specific target protein have been identified in the publicly searchable literature or authoritative databases (BindingDB, ChEMBL, PubChem BioAssay, PubMed). The class-level inference is supported by the structural homology of the 2-(dimethylamino)pyrimidine core to established kinase hinge-binding motifs, but this does not constitute verified target engagement for this specific compound. Procurement for target-based screening must be accompanied by internal assay validation; the compound's value proposition rests on its structural distinctiveness within the aminopyrimidine amide chemical space, not on pre-existing bioactivity annotation [1][2].

Kinase Inhibition GRK Autotaxin Pharmacophore Mapping

Recommended Application Scenarios for N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide Based on Verified Evidence


De Novo Kinase or ATX Inhibitor Screening Library Enrichment

The target compound is a structurally distinct member of the 2-(dimethylamino)pyrimidine amide chemotype, which has been validated in the patent literature as an autotaxin (ATX) inhibitor scaffold [1]. Its 3-methylbutanamide side chain provides differentiated lipophilicity (XLogP3-AA = 1.1) and conformational flexibility (5 rotatable bonds) compared to shorter-chain analogs, making it a useful addition to diversity-oriented screening libraries for kinase, ATX, or GRK target panels. The absence of pre-existing public bioactivity annotation eliminates target bias, positioning the compound as a genuine discovery candidate rather than a literature-precedented tool molecule. Procurement is most appropriate for organizations running high-throughput or focused-library screens against these target classes, where the compound's structural novelty adds chemical diversity to existing screening collections [1][2].

Regioisomer SAR Pair for Pyrimidine Hinge-Binder Optimization

The target compound (2-(dimethylamino)pyrimidin-4-ylmethyl isomer) and its positional isomer N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide (CAS 1797223-89-2) form a rationally designed regioisomeric SAR pair for probing the optimal positioning of the dimethylamino substituent in kinase hinge-binding motifs [2]. Parallel procurement and co-screening of both isomers against a common target panel can directly quantify the impact of pyrimidine substitution geometry on potency and selectivity, informing lead optimization decisions. This application scenario is most relevant for medicinal chemistry teams engaged in structure-based design of pyrimidine-containing kinase inhibitors [3].

Amide Side-Chain SAR Expansion for ADME Property Tuning

The 3-methylbutanamide side chain (branched, 5-carbon) of the target compound occupies a specific region of lipophilic and steric chemical space that differs from the isobutyramide (branched, 4-carbon; CAS 1797082-61-1) and linear butyramide (unbranched, 4-carbon) analogs. The computed ΔXLogP3-AA of approximately +0.3 to +0.4 units relative to the isobutyramide analog [2] provides a quantifiable basis for selecting this compound as part of a systematic side-chain SAR matrix. Procurement of the target compound alongside these analogs enables the construction of matched molecular pairs (MMPs) to deconvolute the contributions of chain length, branching, and lipophilicity to in vitro ADME parameters (solubility, permeability, microsomal stability) and target potency, providing actionable SAR data for lead optimization programs [2].

Computational Chemistry Model Validation and Pharmacophore Elaboration

With its well-defined computed molecular properties (TPSA = 58.1 Ų, XLogP3-AA = 1.1, HBD = 1, HBA = 4, 5 rotatable bonds), the target compound serves as a useful test case for validating computational models of pyrimidine amide conformational behavior, docking poses, and pharmacophore hypotheses [1][2]. Its conformational flexibility (5 rotatable bonds) provides a non-trivial challenge for conformational sampling algorithms, while the absence of stereocenters simplifies computational handling. The compound's structural homology to the autotaxin inhibitor chemotype disclosed in US20230174516A1 [1] makes it suitable for pharmacophore refinement exercises and scaffold-hopping studies aimed at identifying novel ATX inhibitor series.

Quote Request

Request a Quote for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.